Ethanol, 2,2'-[[3-(10H-phenoxazin-10-yl)propyl]imino]bis-
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Overview
Description
Ethanol, 2,2’-[[3-(10H-phenoxazin-10-yl)propyl]imino]bis- is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and functional groups. This compound is notable for its diverse applications in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2,2’-[[3-(10H-phenoxazin-10-yl)propyl]imino]bis- typically involves multiple steps, starting with the preparation of the phenoxazine core. This core is then functionalized with a propyl chain and further reacted with ethanol to introduce the imino and bis-ethanol groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of Ethanol, 2,2’-[[3-(10H-phenoxazin-10-yl)propyl]imino]bis- may involve large-scale synthesis using automated reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reagent concentrations, to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
Ethanol, 2,2’-[[3-(10H-phenoxazin-10-yl)propyl]imino]bis- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The aromatic rings can participate in electrophilic substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxazinone derivatives, while reduction can produce amine-substituted phenoxazines.
Scientific Research Applications
Ethanol, 2,2’-[[3-(10H-phenoxazin-10-yl)propyl]imino]bis- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and dyes.
Mechanism of Action
The mechanism of action of Ethanol, 2,2’-[[3-(10H-phenoxazin-10-yl)propyl]imino]bis- involves its interaction with specific molecular targets. The compound’s aromatic rings and functional groups allow it to bind to proteins and enzymes, potentially inhibiting their activity. This binding can disrupt cellular processes, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Phenoxazine: Shares the core structure but lacks the additional functional groups.
Phenothiazine: Similar aromatic structure but contains sulfur instead of oxygen.
Acridine: Another aromatic compound with a different arrangement of nitrogen atoms.
Uniqueness
Ethanol, 2,2’-[[3-(10H-phenoxazin-10-yl)propyl]imino]bis- is unique due to its combination of aromatic rings and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
142744-97-6 |
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Molecular Formula |
C19H24N2O3 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
2-[2-hydroxyethyl(3-phenoxazin-10-ylpropyl)amino]ethanol |
InChI |
InChI=1S/C19H24N2O3/c22-14-12-20(13-15-23)10-5-11-21-16-6-1-3-8-18(16)24-19-9-4-2-7-17(19)21/h1-4,6-9,22-23H,5,10-15H2 |
InChI Key |
NZHJHACWXBHOIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3O2)CCCN(CCO)CCO |
Origin of Product |
United States |
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